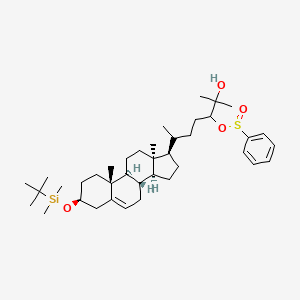
3-O-tert-Butyldimethylsilyl-cholest-5-ene-3-ol 24-(2-Hydroxyisopropyl) 24-Phenyl Sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-tert-Butyldimethylsilyl-cholest-5-ene-3-ol 24-(2-Hydroxyisopropyl) 24-Phenyl Sulfinate is a complex organic compound with the molecular formula C39H64O4SSi and a molecular weight of 657.07 g/mol. This compound is used as a building block in various chemical syntheses and has applications in pharmaceutical and biochemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-tert-Butyldimethylsilyl-cholest-5-ene-3-ol 24-(2-Hydroxyisopropyl) 24-Phenyl Sulfinate involves multiple steps. One common method starts with the protection of the hydroxyl group of cholesterol using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole . The resulting intermediate is then subjected to further reactions to introduce the 24-(2-Hydroxyisopropyl) 24-Phenyl Sulfinate group .
Industrial Production Methods
the synthesis typically involves standard organic synthesis techniques, including protection-deprotection strategies and the use of various reagents and catalysts .
Análisis De Reacciones Químicas
Types of Reactions
3-O-tert-Butyldimethylsilyl-cholest-5-ene-3-ol 24-(2-Hydroxyisopropyl) 24-Phenyl Sulfinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) to yield alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles to replace the tert-butyldimethylsilyl group.
Common Reagents and Conditions
Oxidation: PCC, DMP
Reduction: LiAlH4
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-O-tert-Butyldimethylsilyl-cholest-5-ene-3-ol 24-(2-Hydroxyisopropyl) 24-Phenyl Sulfinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of cholesterol metabolism and related biochemical pathways.
Medicine: Investigated for its potential role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-O-tert-Butyldimethylsilyl-cholest-5-ene-3-ol 24-(2-Hydroxyisopropyl) 24-Phenyl Sulfinate involves its interaction with specific molecular targets and pathways. The compound can modulate cholesterol metabolism by inhibiting or activating enzymes involved in the biosynthesis and degradation of cholesterol. Additionally, it may interact with cellular receptors and signaling pathways, influencing various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
(3Beta)-3-O-tert-Butyldimethylsilyl-cholest-5-ene-3,24-diol: A related compound with similar structural features but different functional groups.
Campesterol: Another sterol with structural similarities but distinct biological activities.
Uniqueness
3-O-tert-Butyldimethylsilyl-cholest-5-ene-3-ol 24-(2-Hydroxyisopropyl) 24-Phenyl Sulfinate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C39H64O4SSi |
|---|---|
Peso molecular |
657.1 g/mol |
Nombre IUPAC |
[6-[(3S,8S,9S,10R,13S,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl] benzenesulfinate |
InChI |
InChI=1S/C39H64O4SSi/c1-27(16-21-35(37(5,6)40)42-44(41)30-14-12-11-13-15-30)32-19-20-33-31-18-17-28-26-29(43-45(9,10)36(2,3)4)22-24-38(28,7)34(31)23-25-39(32,33)8/h11-15,17,27,29,31-35,40H,16,18-26H2,1-10H3/t27?,29-,31-,32+,33-,34-,35?,38-,39-,44?/m0/s1 |
Clave InChI |
CIRQSCLRWNKNCD-TXVZDHILSA-N |
SMILES isomérico |
CC(CCC(C(C)(C)O)OS(=O)C1=CC=CC=C1)[C@H]2CC[C@@H]3[C@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[Si](C)(C)C(C)(C)C)C)C |
SMILES canónico |
CC(CCC(C(C)(C)O)OS(=O)C1=CC=CC=C1)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O[Si](C)(C)C(C)(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


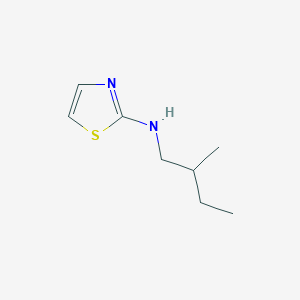
![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid](/img/structure/B13862146.png)

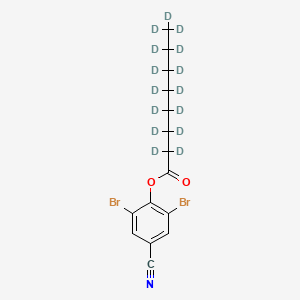
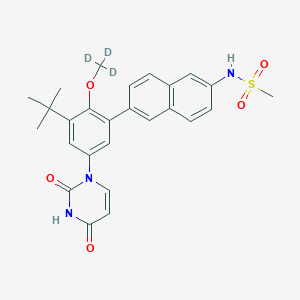


![1-[3-(Benzyloxy)propyl]indoline](/img/structure/B13862171.png)
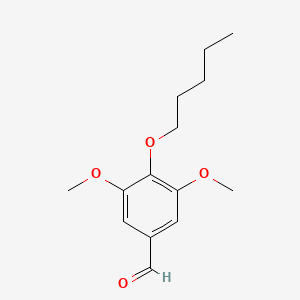

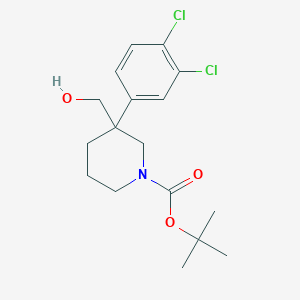


![2-[3-[2-(Dimethylamino)ethylamino]-2-hydroxypropoxy]benzonitrile](/img/structure/B13862217.png)
